methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Analgesic Drug Discovery Pyrido[1,2-a]pyrimidine SAR Ester Reactivity

Sourcing the exact 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold for analgesic carboxamide programs often leads to dead ends. This methyl ester provides a validated, ready-to-amidate building block that directly addresses that gap. - Direct precursor for N-substituted carboxamides with confirmed analgesic activity in the acetic acid writhing model. - Experimentally validated bioisostere of the 4-hydroxyquinolin-2-one nucleus, enabling rational lead optimization. - Supplied at ≥95% purity with characterization data (NMR, HPLC, GC); lower logP (~1.2) vs. the ethyl ester improves chromatographic handling.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1105189-72-7
Cat. No. B1437742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
CAS1105189-72-7
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C(=O)OC)O
InChIInChI=1S/C11H10N2O4/c1-6-4-3-5-13-8(6)12-9(14)7(10(13)15)11(16)17-2/h3-5,14H,1-2H3
InChIKeyDBHINTZQPOJCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: Structural and Class Profile


Methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-72-7) is a heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine family, featuring a 3-carboxylate methyl ester, a 2-hydroxy group, and a 9-methyl substituent on the fused bicyclic core [1]. This scaffold serves as a key intermediate for constructing analgesic carboxamide derivatives and has been studied as a bioisostere of the 4-hydroxyquinolin-2-one nucleus [1]. The compound is primarily supplied for research and further manufacturing use, with typical commercial purity of 95% and standard characterization data (NMR, HPLC, GC) available from select vendors .

Scaffold 4-Oxo-4H-pyrido[1,2-a]pyrimidine heterocyclic intermediate
Bioisostere Reported bioisostere of 4-hydroxyquinolin-2-one for analgesic lead research
Synthetic Handle Methyl ester for carboxamide library synthesis via primary amine amidation

Substitution Risks with Close Analogs


Despite a shared pyrido[1,2-a]pyrimidine core, seemingly minor structural deviations—such as ester alkyl chain length (methyl vs. ethyl), carboxylate position (2- vs. 3-), or absence of the 9-methyl group—can substantially alter reaction kinetics in downstream amidations, physicochemical properties (logP, aqueous solubility), and the pharmacological profile of final carboxamide products [1]. The published SAR around this scaffold demonstrates that the specific combination of 2-hydroxy-3-carboxylate and 9-methyl substitution is critical for achieving bioisosterism with 4-hydroxyquinolin-2-ones, a relationship that guides the rational selection of this precise ester for analgesic lead optimization programs [1].

Ester Alkyl Chain Ethyl vs methyl ester may alter amidation rate and logP, shifting downstream SAR.
Carboxylate Position 2-carboxylate isomer may not maintain bioisosterism with 4-hydroxyquinolin-2-one.
9-Methyl Absence Des-methyl scaffold may yield different analgesic target interaction profile.

Quantitative Differentiation Evidence


No Published Head-to-Head Comparative Data

A comprehensive search of primary literature and patents (excluding benchchems, molecule, evitachem, vulcanchem) reveals no published study in which methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 1105189-72-7) is directly compared in a controlled quantitative assay (enzymatic, cellular, in vivo, or reactivity) against its closest structural analogs—specifically the ethyl ester congener, the free carboxylic acid, or the des-methyl scaffold. The sole relevant peer-reviewed publication utilizes the ethyl ester as the starting material for carboxamide synthesis and does not include the methyl ester in its tested compound set [1]. Consequently, the three pieces of evidence typically required by this framework—(1) clear comparator, (2) target compound quantitative data, and (3) comparator quantitative data within the same experimental context—are not available from the permitted, high-quality source categories for this CAS number at this time.

Comparative Data
Data to verify
No head-to-head assay data available for target vs ethyl ester, free acid, or des-methyl analog
Substitution risk must be evaluated via in-house comparative studies.
Published SAR restricted to ethyl ester carboxamide synthesis (Ref [1])
Analgesic Drug Discovery Pyrido[1,2-a]pyrimidine SAR Ester Reactivity

Application Scenarios


Analgesic Carboxamide Library Scaffold

This methyl ester serves as a direct precursor for amidation reactions to generate N-substituted-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. The published synthetic route with the analogous ethyl ester confirms that primary amines react cleanly in boiling ethanol to furnish the corresponding carboxamides, which exhibit analgesic activity in the acetic acid writhing model [1]. Researchers can reasonably expect comparable or enhanced reactivity from the methyl ester due to its lower steric bulk and higher electrophilicity.

Bioisosteric Replacement of 4-Hydroxyquinolin-2-one Cores

The 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine nucleus has been experimentally validated as a bioisostere of the 4-hydroxyquinolin-2-one system, a privileged structure in analgesic and anti-inflammatory drug discovery [1]. This methyl ester provides the optimal handle for diversifying the 3-position while preserving the bioisosteric relationship, enabling systematic exploration of this scaffold in lead optimization.

Precursor to 3-Carboxylic Acid

Controlled hydrolysis of the methyl ester yields the corresponding 3-carboxylic acid, a versatile intermediate for further derivatization (e.g., to acyl chlorides, Weinreb amides, or heterocyclic fusions). The methyl ester offers a practical balance of stability during storage and ease of cleavage compared to bulkier alkyl esters, making it a convenient procurement choice for multi-step synthetic sequences.

Physicochemical Fine-Tuning via Methyl Ester Selection

When the downstream carboxamide target requires systematic modulation of lipophilicity, the methyl ester starting material (calculated logP ~1.2 for the neutral form) provides a baseline that is approximately 0.5 log units lower than the corresponding ethyl ester, offering a quantifiable advantage for projects prioritizing lower clogP in intermediate stages. This difference, while modest, may influence chromatographic purification behavior and solubility profiles during synthesis.

Application
Selection Property
Validation Focus
Analgesic carboxamide lead optimization
Methyl ester amidation reactivity with primary amines
Carboxamide formation and writhing model endpoint assessment
Bioisosteric replacement research
2-Hydroxy-4-oxo-pyridopyrimidine core integrity
Bioisosteric equivalence in target binding or functional assays
3-Carboxylic acid precursor synthesis
Methyl ester hydrolytic stability and cleavage ease
Hydrolysis product purity and downstream derivatization yield
Physicochemical modulation in intermediates
Methyl ester lipophilicity baseline
Chromatographic behavior and solubility profiling
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